molecular formula C9H6N2O4 B7774309 2-hydroxy-3-nitro-1H-quinolin-4-one

2-hydroxy-3-nitro-1H-quinolin-4-one

Cat. No.: B7774309
M. Wt: 206.15 g/mol
InChI Key: SHZUGBYEPDMAPC-UHFFFAOYSA-N
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Description

The compound with the identifier “2-hydroxy-3-nitro-1H-quinolin-4-one” is a chemical entity with specific properties and applications. It is important in various fields of scientific research and industrial applications due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of the compound “2-hydroxy-3-nitro-1H-quinolin-4-one” involves specific chemical reactions and conditions. One common method includes the reaction of phosgene with four equivalents of imidazole under anhydrous conditions. This reaction produces the compound along with imidazolium chloride as a byproduct . The reaction can be represented as follows:

4C3H4N2+C(O)Cl2(C3H3N2)2CO+2[C3H3N2H2]Cl4 \text{C}_3\text{H}_4\text{N}_2 + \text{C(O)Cl}_2 \rightarrow (\text{C}_3\text{H}_3\text{N}_2)_2\text{CO} + 2 [\text{C}_3\text{H}_3\text{N}_2\text{H}_2]\text{Cl} 4C3​H4​N2​+C(O)Cl2​→(C3​H3​N2​)2​CO+2[C3​H3​N2​H2​]Cl

Industrial Production Methods

In industrial settings, the production of “this compound” follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced equipment and controlled environments helps in achieving consistent quality.

Chemical Reactions Analysis

Types of Reactions

The compound “2-hydroxy-3-nitro-1H-quinolin-4-one” undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can also be reduced using suitable reducing agents.

    Substitution: The compound can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenated hydrocarbons and other nucleophiles are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

The compound “2-hydroxy-3-nitro-1H-quinolin-4-one” has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which “2-hydroxy-3-nitro-1H-quinolin-4-one” exerts its effects involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new chemical entities. The pathways involved in its mechanism of action include nucleophilic substitution and addition reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of “this compound” lies in its specific reactivity and the ability to form stable products under various conditions. Its versatility in different chemical reactions makes it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

2-hydroxy-3-nitro-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O4/c12-8-5-3-1-2-4-6(5)10-9(13)7(8)11(14)15/h1-4H,(H2,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHZUGBYEPDMAPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C(N2)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)C(=C(N2)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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